![molecular formula C20H18ClNO3S B2501149 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide CAS No. 2310147-03-4](/img/structure/B2501149.png)
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TH-302 and is a hypoxia-activated prodrug that selectively targets hypoxic tumor cells. The purpose of
Mécanisme D'action
TH-302 is a prodrug that is activated specifically in hypoxic tumor cells. The prodrug is converted to its active form, bromo-isophosphoramide mustard (Br-IPM), by the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1), which is upregulated in hypoxic tumor cells. Br-IPM is a DNA crosslinking agent that induces cell death in hypoxic tumor cells. This mechanism of action makes TH-302 an attractive candidate for cancer therapy, as it targets the most resistant tumor cells.
Biochemical and Physiological Effects:
TH-302 has been shown to have significant biochemical and physiological effects on tumor cells. In addition to inducing cell death, TH-302 has been shown to inhibit tumor angiogenesis, which is the process by which tumors form new blood vessels to support their growth. TH-302 has also been shown to enhance the immune response to tumors, which may improve the efficacy of immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TH-302 for lab experiments is its selectivity for hypoxic tumor cells. This selectivity allows for the specific targeting of the most resistant tumor cells, which may improve the efficacy of other cancer treatments. However, TH-302 has limitations in terms of its stability and solubility, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on TH-302. One area of interest is the development of more stable and soluble prodrugs that can be activated specifically in hypoxic tumor cells. Another area of interest is the combination of TH-302 with other cancer treatments, such as immunotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of TH-302 and its effects on tumor cells.
Méthodes De Synthèse
The synthesis of TH-302 involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-(thiophen-3-yl)phenylacetic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)ethylenediamine to form the final product, TH-302.
Applications De Recherche Scientifique
TH-302 has been extensively studied for its potential use in cancer therapy. In preclinical studies, TH-302 has shown significant antitumor activity against a variety of tumor types, including breast, lung, pancreatic, and colon cancer. TH-302 is unique in that it is activated specifically in hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. This selectivity makes TH-302 a promising candidate for combination therapy with other cancer treatments.
Propriétés
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-25-19-7-6-16(21)10-17(19)20(24)22-11-18(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,18,23H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTKTWJOKUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
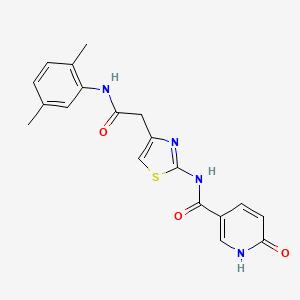
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)
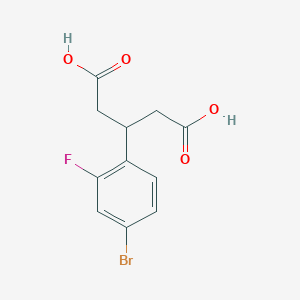
![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)
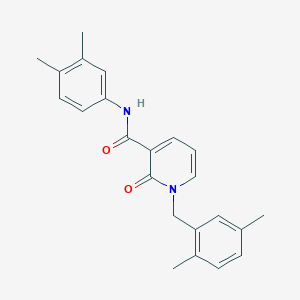
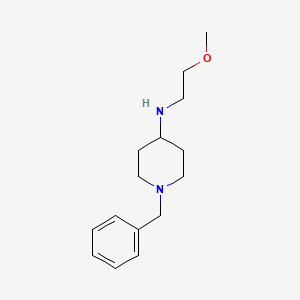


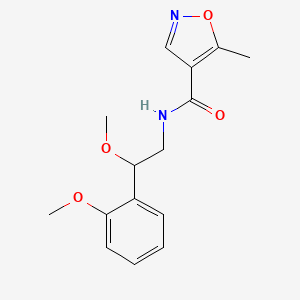
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)